2-Hydroxypropiophenone
CAS No.: 5650-40-8
Cat. No.: VC0515926
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5650-40-8 |
---|---|
Molecular Formula | C9H10O2 |
Molecular Weight | 150.17 g/mol |
IUPAC Name | 2-hydroxy-1-phenylpropan-1-one |
Standard InChI | InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,10H,1H3 |
Standard InChI Key | WLVPRARCUSRDNI-UHFFFAOYSA-N |
SMILES | CC(C(=O)C1=CC=CC=C1)O |
Canonical SMILES | CC(C(=O)C1=CC=CC=C1)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Hydroxypropiophenone (C₉H₁₀O₂) consists of a propiophenone backbone substituted with a hydroxyl group at the ortho position of the phenyl ring. Its molecular weight is 150.18 g/mol, and the compound typically exists as a brown liquid with a density of 1.09–1.11 g/mL at 20°C . The presence of intramolecular hydrogen bonding between the hydroxyl and carbonyl groups influences its reactivity and stability.
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Boiling Point | 150°C | |
Melting Point | 15–22°C | |
Refractive Index (20°C) | 1.547–1.549 | |
Flash Point | 71°C | |
Solubility | Miscible in organic solvents |
Spectroscopic Characterization
Infrared (IR) spectra confirm the presence of hydroxyl (3200–3400 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) stretches . Nuclear Magnetic Resonance (NMR) data reveal distinct signals for the aromatic protons (δ 6.8–7.5 ppm), methyl group (δ 1.2 ppm), and carbonyl carbon (δ 205 ppm) .
Synthesis and Production Methods
Biocatalytic Approaches
Recent advances utilize Pseudomonas putida ATCC 12633 cells expressing benzoylformate decarboxylase (BFD) for enantioselective synthesis of (S)-2-hydroxypropiophenone. Key findings include:
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Productivity: 1.6 g/L with a yield of 0.74 g/g benzaldehyde under optimized conditions .
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Immobilization: Calcium alginate-polyvinyl alcohol beads enable four reuse cycles without significant activity loss .
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Strain Engineering: Heterologous expression of Deinococcus radiodurans PprI protein enhances tolerance to aldehydes, improving productivity by 35% .
Chemical Reactivity and Applications
Diastereoselective Reactions
2-Hydroxypropiophenone participates in conjugate additions with 2′-hydroxychalcones to form pentanedione derivatives. NMR studies reveal that steric effects govern diastereomer ratios (up to 4:1) .
Claisen-Schmidt Condensation
Under solvent-free grinding conditions, it reacts with aromatic aldehydes to yield α-methylchalcones (85–92% yield), demonstrating greener synthesis compared to conventional methods .
Coordination Chemistry
Schiff base complexes with Mn(II), Cu(II), and Zn(II) exhibit corrosion inhibition efficiencies of 78–94% on mild steel in acidic media. The Cu(II) complex shows the highest performance due to strong adsorption on metal surfaces .
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